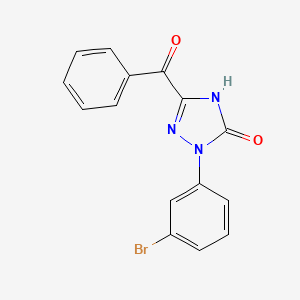

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrN3O2 |

|---|---|

Molecular Weight |

344.16 g/mol |

IUPAC Name |

5-benzoyl-2-(3-bromophenyl)-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H10BrN3O2/c16-11-7-4-8-12(9-11)19-15(21)17-14(18-19)13(20)10-5-2-1-3-6-10/h1-9H,(H,17,18,21) |

InChI Key |

BHQHNTCNJNBBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

Formation of the Triazolone Ring: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using bromobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds with similar triazole structures have been evaluated for their antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies revealed that triazole derivatives could induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one | MCF-7 | TBD | Induces apoptosis and cell cycle arrest |

| Similar Triazole Derivative | MDA-MB-231 | 74 | Tubulin polymerization inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Triazole derivatives have shown efficacy as inhibitors of microbial growth, particularly against resistant strains. Studies suggest that these compounds can disrupt microbial cell function by targeting specific enzymes .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Mode of Action |

|---|---|---|---|

| This compound | E. coli | TBD | Inhibition of cell wall synthesis |

| Similar Triazole Derivative | K. pneumoniae | TBD | Disruption of metabolic pathways |

Agricultural Applications

In agriculture, triazole compounds are used as fungicides due to their ability to inhibit fungal growth. The specific application of this compound in crop protection has been studied for its effectiveness against various plant pathogens. The mechanism often involves the inhibition of sterol biosynthesis in fungi .

Table 3: Efficacy of Triazole Fungicides in Agriculture

| Fungicide Name | Target Pathogen | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Fusarium spp. | TBD | TBD |

| Other Triazole Fungicide | Botrytis cinerea | TBD | TBD |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiproliferative Studies : In a study published in Pharmaceuticals, researchers synthesized various triazole derivatives and evaluated their anticancer properties against breast cancer cells. The findings indicated that certain derivatives exhibited significant inhibitory activity comparable to established chemotherapeutics .

- Antimicrobial Testing : A comparative study on the antimicrobial efficacy of triazoles demonstrated that compounds similar to this compound could effectively inhibit the growth of multidrug-resistant bacterial strains .

Mechanism of Action

The mechanism of action of 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Pharmacological and Physicochemical Comparisons

- Core Heterocycle Influence: 1,2,4-Triazol-3-one vs. Isothiazol-3(2H)-one: The triazolone core (as in the target compound) differs from isothiazolone (IsoA/IsoB) in electronic structure and hydrogen-bonding capacity. IsoB, lacking the benzoyl group, exhibited superior cytotoxicity (CC50 ~16 µM) compared to benzoyl-containing IsoA (CC50 >50 µM), suggesting that substituents on the heterocycle critically modulate activity . Triazole-3-thione vs.

- Substituent Effects: Bromophenyl vs. Nitrophenyl: The 3-bromophenyl group in the target compound may confer different steric and electronic effects compared to the 4-nitrophenyl group in IsoA/IsoB. Benzoyl vs. Morpholino: Aprepitant’s morpholino and trifluoromethyl groups enhance CNS penetration, contrasting with the target compound’s benzoyl group, which may limit blood-brain barrier permeability .

Biological Activity

5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one (CAS No. 1000575-57-4) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structural features suggest that it may exhibit various pharmacological properties, including anticancer and antibacterial activities.

- Molecular Formula : C15H10BrN3O

- Molecular Weight : 344.16 g/mol

- Structural Characteristics : The compound contains a benzoyl group and a bromophenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

In Vitro Studies

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).

- MTT Assay Results : The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against both cell lines.

- A549 Cell Line : IC50 values were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting superior efficacy.

- HeLa Cell Line : Similar trends were observed, with morphological changes in treated cells indicative of apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between the compound and key proteins involved in cancer pathways:

- Target Proteins : Extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) showed favorable binding interactions with the compound.

- Binding Affinity : The docking results correlate well with the experimental findings, confirming the compound's potential as an inhibitor in cancer pathways.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.

- Staphylococcus aureus and Escherichia coli were among the tested strains.

- The results indicate that the compound could serve as a lead for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Benzoyl-2-(3-bromophenyl)-1H-1,2,4-triazol-3(2H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, ethyl hydrazinecarboxylates can react with substituted benzoyl chlorides under reflux in aprotic solvents (e.g., DMF or THF) to form the triazole core. Bromine substitution at the 3-position of the phenyl group is achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Key Considerations : Solvent polarity, temperature, and catalyst selection (e.g., Fe₃O₄ nanocomposites for microwave-assisted synthesis) significantly impact reaction efficiency and purity. Yields >80% are achievable with optimized stoichiometry .

Q. How is the structural integrity of this compound verified experimentally?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and benzoyl group signals (δ 2.5–3.0 ppm for CH₃ in derivatives). ¹³C NMR confirms the bromophenyl substitution (C-Br, δ 120–125 ppm) .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s bioactivity through structural modifications?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzoyl position enhances metabolic stability but may reduce solubility. Bromine at the phenyl ring improves halogen bonding with target proteins .

- Derivative Comparison :

| Derivative | Modification | Bioactivity |

|---|---|---|

| 5-Nitro-substituted analog | -NO₂ at benzoyl | Increased kinase inhibition |

| 3-Fluoro-phenyl variant | -F at phenyl | Improved antimicrobial potency |

| Methyl-triazole analog | CH₃ at triazole | Reduced cytotoxicity |

- Source : .

Q. How can contradictions in biological activity data across studies be resolved?

- Troubleshooting Framework :

Assay Variability : Standardize in vitro protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Solubility Effects : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution and avoid false negatives.

Metabolic Stability : Perform liver microsome assays to compare degradation rates across derivatives .

- Case Study : A 2023 study resolved conflicting antimicrobial results by correlating lipophilicity (logP) with membrane penetration efficiency .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Cross-reference docking scores with experimental IC₅₀ values to refine force field parameters .

Data-Driven Research Challenges

Q. How can crystallographic data from SHELX be leveraged to resolve tautomerism in the triazole ring?

- Approach :

- Refine occupancy ratios for possible tautomers (e.g., 1H vs. 2H forms) using high-resolution (<1.0 Å) data.

- Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomeric stability .

Q. What are the limitations of current synthetic methods in achieving enantiomeric purity?

- Critical Analysis :

- Racemization Risk : The benzoyl group’s steric bulk may induce racemization during nucleophilic substitution.

- Solutions : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to obtain >99% ee .

- Data Gap : Few studies report enantioselective synthesis; further optimization of asymmetric catalysis is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.